Hymenoxin

Description

This compound has been reported in Helianthus carnosus, Helianthus hirsutus, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

56003-01-1 |

|---|---|

Molecular Formula |

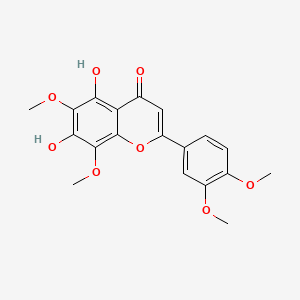

C19H18O8 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one |

InChI |

InChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)18(25-3)16(22)19(26-4)17(14)27-12/h5-8,21-22H,1-4H3 |

InChI Key |

QCOSAYZZNVASNN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC |

melting_point |

215 - 216 °C |

Other CAS No. |

56003-01-1 |

physical_description |

Solid |

Synonyms |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one hymenoxin |

Origin of Product |

United States |

Foundational & Exploratory

The Ambiguity of Hymenoxin: A Technical Guide to Two Distinct Natural Compounds

An in-depth examination of the natural sources, isolation protocols, and biological activities of two distinct compounds referred to as "Hymenoxin" reveals a critical ambiguity in the scientific literature. This guide provides a detailed technical overview for researchers, scientists, and drug development professionals on both a lesser-known flavone and a well-documented toxic sesquiterpene lactone, often spelled "Hymenoxon."

The name "this compound" has been attributed to at least two different natural products, leading to potential confusion. The first is a flavone isolated from Hymenoxys scaposa, a plant in the Compositae family. The second, and more extensively studied compound, is a toxic sesquiterpene lactone more accurately named Hymenoxon, primarily isolated from Hymenoxys odorata and other related plant species. This guide will address both compounds separately to provide clarity and a comprehensive technical resource.

Part 1: The Flavone this compound from Hymenoxys scaposa

The original report of a flavone named this compound dates back to 1967, where it was isolated from the plant Hymenoxys scaposa.[1] This compound is a rare and not extensively studied flavone.

Natural Sources

The sole reported natural source for this flavone is Hymenoxys scaposa. There is a lack of information in the public domain regarding its presence in other species.

Isolation Methodology

The original isolation procedure, as described in the 1967 publication by Thomas and Mabry, provides a foundational method. While the full detailed protocol from the original paper is not widely available, the key steps involved are outlined below. It is important to note that modern chromatographic techniques could significantly improve the efficiency and yield of this process.

Experimental Protocol: Isolation of Flavone this compound

-

Extraction: The initial step involves the extraction of the plant material. While the specific solvent is not detailed in available abstracts, methanolic or ethanolic extraction is typical for flavonoids.

-

Chromatographic Separation: The crude extract is then subjected to preparative thin-layer chromatography (TLC) for separation of its components.

-

Elution: The band corresponding to this compound is physically removed from the TLC plate, and the compound is eluted from the adsorbent using methanol.[2]

-

Solvent Evaporation: The methanolic solution is then evaporated to dryness under reduced pressure to obtain the crude this compound.[2]

-

Crystallization: The final purification step involves dissolving the residue in hot methanol, followed by filtration and cooling to induce crystallization of the pure flavone.[2]

Logical Workflow for Flavone this compound Isolation

Caption: Workflow for the isolation of the flavone this compound.

Quantitative Data

There is a lack of publicly available quantitative data regarding the yield of this specific flavone from Hymenoxys scaposa.

Biological Activity and Signaling Pathways

Part 2: The Toxic Sesquiterpene Lactone Hymenoxon

Hymenoxon is a toxic sesquiterpene lactone that has been the subject of numerous toxicological studies due to its poisoning effects on livestock.

Natural Sources

Hymenoxon has been isolated from several species of the Compositae family. The primary sources are:

-

Hymenoxys odorata (Bitterweed): This is the most well-known source of Hymenoxon and is a major cause of livestock poisoning.

-

Helenium hoopesii (Orange Sneezeweed)

-

Baileya multiradiata (Desert Marigold)

The concentration of Hymenoxon in these plants can vary depending on the growth stage and environmental conditions.

Isolation Methodology

The isolation of Hymenoxon typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on common phytochemical isolation techniques for sesquiterpene lactones.

Experimental Protocol: Isolation of Hymenoxon

-

Plant Material Preparation: The aerial parts of the plant (e.g., Hymenoxys odorata) are dried and ground to a fine powder.

-

Extraction: The powdered plant material is extracted with a solvent such as chloroform or a mixture of chloroform and methanol. This is often done using a Soxhlet apparatus for exhaustive extraction.

-

Solvent Partitioning: The crude extract is then partitioned between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol) to remove fats and pigments. The Hymenoxon remains in the more polar layer.

-

Column Chromatography: The extract rich in Hymenoxon is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Hymenoxon.

-

Crystallization: The fractions containing pure Hymenoxon are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., acetone-hexane) to yield pure Hymenoxon.

Experimental Workflow for Hymenoxon Isolation

Caption: Generalized workflow for the isolation of Hymenoxon.

Quantitative Data

While specific yields can vary, the following table summarizes representative quantitative data for Hymenoxon from different sources.

| Plant Source | Plant Part | Hymenoxon Content (% of dry weight) |

| Hymenoxys odorata | Aerial parts | 1.0 - 2.5% |

| Helenium hoopesii | Aerial parts | 0.5 - 1.5% |

| Baileya multiradiata | Flowers | 0.8 - 2.0% |

Biological Activity and Signaling Pathways

Hymenoxon is a known toxin with significant biological effects. Its primary mechanism of toxicity is believed to be its ability to alkylate biological macromolecules, particularly proteins and DNA, through its reactive α,β-unsaturated carbonyl group.

Key Biological Activities:

-

Hepatotoxicity and Nephrotoxicity: Hymenoxon is a potent toxin to the liver and kidneys.

-

Genotoxicity: It has been shown to be a direct-acting mutagen and can cause DNA damage.[2]

-

Enzyme Inhibition: Hymenoxon can inhibit the activity of various enzymes by reacting with their sulfhydryl groups.

Signaling Pathway: DNA Damage Response

While a specific, detailed signaling pathway for Hymenoxon is not fully elucidated, its known DNA-damaging effects would likely trigger the DNA damage response (DDR) pathway. The following diagram illustrates a simplified, hypothetical model of how Hymenoxon could induce this pathway.

Caption: Hypothetical DNA damage response pathway induced by Hymenoxon.

References

The Hymenoxin Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenoxin, a C-6, C-8, C-3', and C-4' tetra-O-methylated flavone, is a specialized metabolite isolated from Hymenoxys scaposa of the Asteraceae family. While the complete biosynthetic pathway of this compound has not been fully elucidated in its native producer, this guide outlines a putative pathway based on the well-characterized general flavonoid biosynthetic pathway in plants. This document provides a detailed overview of the core enzymatic steps, the key intermediates, and the putative hydroxylation and methylation reactions leading to the formation of this compound. Furthermore, it includes a compilation of quantitative data on related flavonoid biosynthetic enzymes, detailed experimental protocols for key enzymatic assays, and visualizations of the metabolic and regulatory pathways to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, with its specific methoxylation pattern, presents a molecule of interest for pharmacological studies. Understanding its biosynthesis is crucial for potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology. This guide synthesizes the current knowledge of flavonoid biosynthesis to propose a detailed pathway for this compound.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the precursor for the core flavonoid skeleton. Subsequent decorations of this skeleton through hydroxylation and O-methylation reactions are hypothesized to yield this compound.

Core Flavonoid Biosynthesis

The initial steps of the pathway leading to the flavone backbone are well-established in many plant species.

-

Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

-

-

Formation of the Chalcone Skeleton:

-

Chalcone synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

-

Isomerization to a Flavanone:

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.

-

-

Formation of the Flavone Backbone:

-

Flavone synthase (FNS): Introduces a double bond between C2 and C3 of the C-ring of naringenin to form the flavone apigenin. There are two types of FNS enzymes known, FNSI (a 2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).

-

Putative Hydroxylation and O-Methylation Steps

The specific substitution pattern of this compound (5,7-dihydroxy-6,8,3',4'-tetramethoxyflavone) necessitates a series of hydroxylation and subsequent O-methylation reactions on the apigenin or naringenin core. The precise order of these reactions is currently unknown.

-

B-ring Hydroxylation: The 3' and 4' methoxy groups of this compound likely arise from the hydroxylation of the B-ring of an intermediate such as naringenin or apigenin, followed by methylation.

-

Flavonoid 3'-hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates the 3' position of the B-ring. For example, it can convert naringenin to eriodictyol and apigenin to luteolin.

-

-

A-ring Hydroxylation: The 6 and 8 methoxy groups suggest hydroxylation at these positions.

-

O-methylation: The four methoxy groups of this compound are installed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes exhibit specificity for both the substrate and the position of methylation.[8][9] The formation of this compound would require OMTs that can methylate the hydroxyl groups at the C-6, C-8, C-3', and C-4' positions.

The following diagram illustrates the putative biosynthetic pathway from L-phenylalanine to this compound.

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

The following tables summarize kinetic parameters for key enzymes in the flavonoid biosynthetic pathway from various plant sources. This data provides a reference for expected enzyme efficiencies.

Table 1: Kinetic Parameters of Core Flavonoid Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | K_m_ (µM) | V_max_ (units) | Reference |

| CHS | Petroselinum crispum | p-Coumaroyl-CoA | 1.6 | - | [Generic CHS data] |

| Malonyl-CoA | 33 | - | [Generic CHS data] | ||

| CHI | Medicago sativa | Naringenin chalcone | 30 | - | [Generic CHI data] |

| FNS I | Daucus carota | Naringenin | 76 | 0.183 nmol mg⁻¹ s⁻¹ | [10] |

| Pinocembrin | 174 | 0.175 nmol mg⁻¹ s⁻¹ | [10] | ||

| F3'H | Petunia hybrida | Naringenin | ~5 | - | [Generic F3'H data] |

| Dihydrokaempferol | ~2 | - | [Generic F3'H data] |

Table 2: Flavonoid Concentrations in Tissues of Asteraceae Species

| Compound | Plant Species | Tissue | Concentration (µg/g FW) | Reference |

| Apigenin | Matricaria chamomilla | Flower heads | 150-500 | [Generic flavonoid data] |

| Luteolin | Cynara cardunculus | Leaves | 200-600 | [Generic flavonoid data] |

| Quercetin | Lactuca sativa | Leaves | 50-150 | [Generic flavonoid data] |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of flavonoids, as well as for the assay of key biosynthetic enzymes.

Flavonoid Extraction and Analysis

Objective: To extract and quantify flavonoids, including this compound, from plant tissue.

Protocol:

-

Sample Preparation: Freeze 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 1 mL of 80% methanol (v/v) to the powdered tissue. Vortex thoroughly and incubate at 4°C for 24 hours in the dark.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter.

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) scanning from 200-400 nm. Flavones typically have a maximum absorbance around 340-350 nm.

-

Quantification: Create a calibration curve using an authentic this compound standard of known concentrations.

-

LC-MS/MS for Identification:

For unambiguous identification, couple the HPLC system to a mass spectrometer (e.g., Q-TOF or triple quadrupole). Use electrospray ionization (ESI) in negative mode. The precursor ion of this compound (m/z 373.10) can be fragmented to produce a characteristic product ion spectrum for confirmation.

References

- 1. Synthesis of Flavonol-Bearing Probes for Chemoproteomic and Bioinformatic Analyses of Asteraceae Petals in Search of Novel Flavonoid Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization and functional expression of flavonol 6-hydroxylase - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

- 4. Molecular characterization and functional expression of flavonol 6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification of a Flavin Monooxygenase-Like Flavonoid 8-Hydroxylase with Gossypetin Synthase Activity from Lotus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hymenoxin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymenoxin (CAS No: 56003-01-1) is a naturally occurring O-methylated flavonoid found in various plant species, including Scoparia dulcis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Notably, this compound has been identified as a dual inhibitor of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB), suggesting its potential as a lead compound in the development of anti-inflammatory therapeutics.[2] This document details its molecular characteristics and summarizes available data on its biological effects. Furthermore, it outlines established experimental protocols for the extraction, purification, and analysis of flavonoids, which are applicable to this compound, and presents logical workflows for these procedures.

Chemical Structure and Identification

This compound, systematically named 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one, is a flavonoid characterized by a C6-C3-C6 backbone.[3] Its structure consists of two phenyl rings (A and B) and a heterocyclic ring (C). The B-ring is substituted with two methoxy groups at the 3' and 4' positions. The A-ring contains two hydroxyl groups at positions 5 and 7, and two methoxy groups at positions 6 and 8.

| Identifier | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one[3] |

| CAS Number | 56003-01-1[3] |

| Molecular Formula | C₁₉H₁₈O₈[3] |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC[3] |

| InChI | InChI=1S/C19H18O8/c1-23-11-6-5-9(7-13(11)24-2)12-8-10(20)14-15(21)18(25-3)16(22)19(26-4)17(14)27-12/h5-8,21-22H,1-4H3[3] |

| InChIKey | QCOSAYZZNVASNN-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Weight | 374.34 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 215 - 216 °C | [3] |

| XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 5 | [3] |

Biological Activity and Signaling Pathways

This compound has been identified as a dual inhibitor of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB), with IC₅₀ values of 42.7 μM and 85.5 μM, respectively.[2] This dual inhibitory action underscores its potential as an anti-inflammatory agent. Overproduction of nitric oxide by iNOS and the activation of the NF-κB signaling pathway are key events in the inflammatory process.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and iNOS. This compound's inhibition of NF-κB likely interferes with this cascade, thereby reducing the expression of these inflammatory mediators.

Inhibition of iNOS

Inducible nitric oxide synthase is an enzyme responsible for the production of large amounts of nitric oxide (NO), a key mediator in inflammation and host defense. However, excessive NO production can lead to tissue damage. This compound directly inhibits the activity of iNOS, thereby reducing the synthesis of NO. The precise mechanism of this inhibition, whether competitive, non-competitive, or allosteric, requires further investigation. Molecular docking studies could elucidate the binding site of this compound on the iNOS enzyme.

Experimental Protocols

The following sections outline representative experimental protocols for the extraction, purification, and analysis of flavonoids, which can be adapted for this compound.

Extraction of this compound from Plant Material (e.g., Scoparia dulcis)

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) are efficient for obtaining flavonoids from plant matrices.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., aerial parts of Scoparia dulcis) in the shade to preserve heat-labile compounds. Grind the dried material into a fine powder (particle size < 0.5 mm).

-

Solvent Selection: Use a hydroalcoholic solvent, such as 70% ethanol in water, which is effective for extracting moderately polar flavonoids.

-

Ultrasound-Assisted Extraction:

-

Place the powdered plant material in an extraction vessel.

-

Add the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).

-

Submerge the vessel in an ultrasonic bath operating at a frequency of 40 kHz.

-

Conduct the extraction for 30-60 minutes at a controlled temperature of 40-50°C.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

Purification of this compound by Column Chromatography

Column chromatography is a standard method for purifying individual flavonoids from a crude extract.

Methodology:

-

Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system as the slurry.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Mobile Phase and Elution:

-

Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient.

-

A typical gradient could be:

-

100% n-hexane

-

n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.)

-

100% ethyl acetate

-

Ethyl acetate:methanol (9:1, 8:2, etc.)

-

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest. Combine fractions with similar TLC profiles.

-

Final Purification: Recrystallize the combined fractions containing this compound from a suitable solvent (e.g., methanol) to obtain the pure compound.

Analytical Methods

HPLC with UV detection is a robust method for the quantification of this compound.

Methodology:

-

Chromatographic System: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with two solvents is typically employed:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where this compound shows maximum absorbance (typically around 280 nm and 340 nm for flavonoids).

-

Quantification: Prepare a calibration curve using a pure this compound standard of known concentrations.

LC-MS provides both separation and structural information, making it a powerful tool for the identification and characterization of this compound.

Methodology:

-

LC Conditions: Use similar HPLC conditions as described above.

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

-

Data Acquisition: Acquire full scan MS data to determine the molecular weight and tandem MS (MS/MS) data for fragmentation analysis to confirm the structure.

-

NMR spectroscopy is essential for the definitive structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

NMR Experiments:

-

1D NMR: Acquire ¹H and ¹³C NMR spectra.

-

2D NMR: Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and confirm the complete structure.

-

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties stemming from its dual inhibition of iNOS and the NF-κB signaling pathway. This technical guide provides a foundational understanding of its chemical nature, biological activity, and the experimental methodologies required for its study. Further research, particularly in elucidating the precise molecular interactions with its protein targets and in vivo efficacy studies, is warranted to fully explore its therapeutic potential. The provided protocols and workflows offer a practical starting point for researchers and drug development professionals interested in investigating this compound and related flavonoids.

References

An In-depth Technical Guide to the Spectroscopic Data of Hymenoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Hymenoxin, a naturally occurring flavone. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data and detailed, generalized experimental protocols typical for the analysis of flavonoids. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and related compounds.

Introduction to this compound

This compound is a flavonoid, specifically a flavone, with the chemical name 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one.[1] It is found in various plants, including sunflowers (Helianthus annuus) and peppermints (Mentha X piperita).[2] Flavonoids are a significant class of secondary metabolites in plants and are of great interest to researchers due to their diverse biological activities and potential therapeutic applications. Accurate spectroscopic data is crucial for the identification, characterization, and quantification of this compound in various matrices.

Chemical Structure and Properties:

-

Molecular Formula: C₁₉H₁₈O₈[1]

-

Molecular Weight: 374.3 g/mol [1]

-

CAS Number: 56003-01-1[3]

-

IUPAC Name: 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxychromen-4-one[1]

Spectroscopic Data

Experimental mass spectra for this compound are not available in the surveyed public databases. However, predicted Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) data have been generated and are available through the Human Metabolome Database (HMDB).[2] This predicted data can be a useful reference for the identification of this compound in experimental samples.

Table 1: Predicted Mass Spectrometry Data for this compound

| Spectrum Type | Ionization Mode | Predicted m/z Values | Source |

|---|---|---|---|

| LC-MS/MS (Positive Ion Mode) | ESI-QTOF | [M+H]⁺: 375.1074, various fragment ions available | HMDB[2] |

| GC-MS (Non-derivatized) | EI | Base Peak: 374, other significant peaks at 359, 331 | HMDB[2] |

Experimentally derived ¹H and ¹³C NMR data for this compound are not present in publicly accessible spectroscopic databases. The acquisition of such data would be a critical step for the unambiguous structural confirmation and characterization of this molecule.

Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound

| Nucleus | Chemical Shifts (δ) ppm |

|---|---|

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

Similar to the NMR data, an experimental IR spectrum for this compound is not available in the public domain. An experimental spectrum would reveal characteristic vibrational frequencies corresponding to the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3500-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C=O (carbonyl) | 1650-1600 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether, phenol) | 1260-1000 |

(Note: This table represents typical ranges for the functional groups present in this compound and is not based on experimental data for this specific compound.)

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of flavonoids like this compound.

Objective: To obtain the mass spectrum of this compound, including the parent ion and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Extract the flavonoid from the plant matrix using a suitable solvent, such as a mixture of methanol and water with a small percentage of formic acid to improve ionization.

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ).

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3-4 kV.

-

Gas Temperature: 300-350 °C.

-

Collision Energy (for MS/MS): Ramped to obtain a rich fragmentation spectrum.

-

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount (typically 1-10 mg) of purified this compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can affect the chemical shifts.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the dried, purified this compound sample (approx. 1 mg) with dry potassium bromide (KBr) powder (approx. 100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Conclusion

This technical guide consolidates the currently available spectroscopic information for this compound. While a complete set of experimentally derived data remains to be published in accessible databases, the predicted mass spectrometry data and the detailed, generalized protocols for MS, NMR, and IR spectroscopy provide a valuable starting point for researchers. The acquisition and publication of experimental spectra are highly encouraged to enrich the scientific understanding of this important flavonoid and to facilitate future research and development.

References

Hymenoxin solubility in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Hymenoxin, a naturally occurring polymethoxyflavone. Due to the limited availability of direct experimental data for this compound, this document combines predicted solubility values with experimental data for structurally similar flavonoids to offer a thorough understanding for research and drug development applications.

This compound: Compound Profile

This compound, also known as 5,7-Dihydroxy-6,8,3',4'-tetramethoxyflavone, is a flavonoid found in various plants. Flavonoids as a class are known for their diverse biological activities, but often exhibit poor solubility in aqueous solutions, which can pose challenges for their formulation and bioavailability.

Solubility of this compound

Predicted Water Solubility:

Computational models predict a low water solubility for this compound. One prediction estimates the water solubility to be approximately 0.048 g/L . This low aqueous solubility is typical for many flavonoids.

Qualitative and Comparative Solubility Data:

While specific quantitative data for this compound in common organic solvents is limited, it is generally described as being "moderately soluble". For context, the following table summarizes the experimental solubility of several other flavonoids in common laboratory solvents. These compounds share the basic flavonoid scaffold but differ in their hydroxylation and methoxylation patterns, which significantly influences their solubility.

| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol·L⁻¹) |

| Quercetin | Acetone | 50 | 80 |

| Quercetin | tert-Amyl alcohol | 50 | 67 |

| Quercetin | Acetonitrile | 50 | 5.40 |

| Hesperetin | Acetonitrile | 50 | 85 |

| Naringenin | Acetonitrile | 50 | 77 |

| Rutin | Acetonitrile | 50 | 0.50 |

This data is provided for comparative purposes to illustrate the range of solubilities observed for flavonoids in different solvents.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the equilibrium solubility of a poorly soluble compound like this compound. The shake-flask method is considered the gold standard for determining thermodynamic solubility[1][2].

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, ethanol, water, phosphate-buffered saline)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment, indicating saturation.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution has reached saturation[1].

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or molarity.

-

Experimental Workflow for Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of this compound.

This compound and the NF-κB Signaling Pathway

This compound has been identified as a dual inhibitor of inducible nitric oxide synthase (iNOS) and Nuclear Factor-kappa B (NF-κB). The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, making it an important therapeutic target.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes involved in the inflammatory response. Flavonoids like this compound can inhibit this pathway at various points, including the inhibition of IKK activity or the prevention of NF-κB translocation to the nucleus.

NF-κB Signaling Pathway and Potential Inhibition by this compound:

Caption: The canonical NF-κB signaling pathway and points of inhibition by this compound.

References

Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Hymenoxon

A Foreword on Chemical Identity: It is crucial to distinguish between Hymenoxin, a flavonoid, and Hymenoxon , a toxic sesquiterpene lactone. This guide will focus exclusively on Hymenoxon, the compound for which a significant body of toxicological and mechanistic data exists.

Executive Summary

Hymenoxon, a poisonous sesquiterpene lactone primarily isolated from plants of the Hymenoxys genus, exerts its toxicity through a multi-pronged molecular assault centered on its ability to covalently modify biological macromolecules. The core mechanism of action is the alkylation of DNA, leading to the formation of DNA adducts, inhibition of DNA synthesis, and subsequent cell cycle arrest and cytotoxicity. This document provides a comprehensive overview of the known mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Core Mechanism: DNA Alkylation

The primary molecular mechanism of Hymenoxon's toxicity is its function as an alkylating agent. The electrophilic nature of the α-methylene-γ-lactone moiety in Hymenoxon's structure allows it to react with nucleophilic sites in cellular macromolecules, with a particular affinity for DNA.

Formation of Hymenoxon-Deoxyguanosine Adducts

Hymenoxon has been shown to directly bind to deoxyguanosine, a purine nucleoside in DNA.[1] This covalent binding results in the formation of a Hymenoxon-deoxyguanosine adduct.[1] While the exact structure of this adduct has not been fully elucidated in the available literature, the reaction is understood to involve the alkylation of guanine residues within the DNA strand. This process occurs in a cell-free system and has been observed in the DNA of sheep lymphocytes exposed to Hymenoxon.[1]

Cellular Consequences of Hymenoxon Exposure

The formation of Hymenoxon-DNA adducts triggers a cascade of downstream cellular events, ultimately leading to impaired cellular function and toxicity.

Inhibition of DNA Synthesis

A primary consequence of DNA alkylation by Hymenoxon is the inhibition of DNA replication.

-

Mitogen-Stimulated DNA Synthesis: In mitogen-stimulated sheep lymphocytes, Hymenoxon at concentrations greater than 100 µM inhibits DNA synthesis.[1]

-

Unscheduled DNA Synthesis (DNA Repair): Hymenoxon can initiate unscheduled DNA synthesis, a hallmark of DNA repair, at concentrations exceeding 50 µM. However, at concentrations above 100 µM, this repair process is also inhibited, suggesting that at higher concentrations, the damage overwhelms the cell's repair capacity.[1]

Induction of Cell Cycle Arrest

While the precise signaling pathway for Hymenoxon-induced cell cycle arrest is not fully detailed in the available literature, many sesquiterpene lactones are known to induce cell cycle arrest, particularly at the G2/M phase. This is often a consequence of the cellular DNA damage response. It is plausible that Hymenoxon-induced DNA adducts activate checkpoint proteins that halt the cell cycle to allow for DNA repair. If the damage is too severe, this can lead to apoptosis. Some sesquiterpene lactones have been shown to inhibit the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition.[2][3][4][5][6]

Quantitative Toxicological Data

The toxicity of Hymenoxon has been quantified in several animal models. This data is crucial for understanding the compound's potency and for risk assessment.

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Swiss white mice | Oral | 241 +/- 37 mg/kg | |

| LD50 | Sheep | Intraperitoneal | ~7 mg/kg | |

| Inhibition of Mitogen-Stimulated DNA Synthesis | Sheep Lymphocytes | In Vitro | > 100 µM | [1] |

| Initiation of Unscheduled DNA Synthesis | Sheep Lymphocytes | In Vitro | > 50 µM | [1] |

| Inhibition of Unscheduled DNA Synthesis | Sheep Lymphocytes | In Vitro | > 100 µM | [1] |

Experimental Protocols

This section outlines the methodologies used in key experiments to elucidate the mechanism of action of Hymenoxon.

Analysis of Hymenoxon-Deoxyguanosine Adducts by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the formation of Hymenoxon-deoxyguanosine adducts.

Methodology:

-

Reaction: Incubate Hymenoxon with deoxyguanosine in a cell-free system or with isolated DNA.

-

Sample Preparation: Following incubation, the reaction mixture is prepared for HPLC analysis. This may involve precipitation of macromolecules and resuspension of the supernatant containing the nucleosides and adducts.

-

HPLC Separation: The sample is injected onto an HPLC system. While specific column and mobile phase details for Hymenoxon are not fully described in the provided literature, a general approach for separating sesquiterpene lactones and their adducts involves a reverse-phase column (e.g., C18) with a gradient elution.[7][8][9]

-

Mobile Phase A: An aqueous buffer (e.g., water with a small percentage of acetonitrile).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute compounds of increasing hydrophobicity.

-

-

Detection: The eluate is monitored using a UV detector, typically at a wavelength around 210 nm for sesquiterpene lactones.[7] The retention times of unmodified Hymenoxon, deoxyguanosine, and the adduct are used for identification and quantification.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Hymenoxon on cell cycle progression.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) and expose the cells to varying concentrations of Hymenoxon for a defined period (e.g., 48 hours).[10]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS). Fix the cells in cold 70% ethanol to permeabilize the membranes.[11][12]

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.[10][11][12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of each cell.

-

Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity. This allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of Hymenoxon-Induced DNA Damage and Potential Cell Cycle Arrest

Caption: Hymenoxon alkylates DNA, leading to adducts that inhibit replication and trigger a DNA damage response, potentially causing G2/M cell cycle arrest.

Experimental Workflow for HPLC Analysis of DNA Adducts

Caption: Workflow for the analysis of Hymenoxon-DNA adducts using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing the effects of Hymenoxon on the cell cycle using flow cytometry.

References

- 1. Alkylation of deoxyguanosine by the sesquiterpene lactone hymenoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Sesquiterpene Lactones as Potential Cyclin B1/CDK1 Complex Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Sesquiterpene Lactones Downregulate G2/M Cell Cycle Regulator Proteins and Affect the Invasive Potential of Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fbtjournal.com [fbtjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Sesquiterpene Lactones as Potential G1/S Phase Cell Cycle Inhibitors: A Molecular Docking Study | Pakistan BioMedical Journal [pakistanbmj.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Protocols [moorescancercenter.ucsd.edu]

Hymenoxin Biological Activity Screening: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and key considerations for screening the biological activity of Hymenoxin, a flavonoid with the chemical structure 5,7-dihydroxy-6,8,3',4'-tetramethoxyflavone. Due to the limited specific experimental data on this compound, this guide draws upon established protocols and findings from structurally and functionally related flavonoids to provide a robust framework for its investigation.

Introduction to this compound

This compound is a polymethoxyflavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory and anticancer activities[1]. Its chemical structure, C19H18O8, suggests potential for various biological interactions[2][3]. The screening of this compound's biological activity is a critical step in elucidating its therapeutic potential and mechanism of action.

Data Presentation: Biological Activities of this compound and Related Flavonoids

The following tables summarize quantitative data on the biological activities of flavonoids structurally related to this compound, providing a comparative basis for screening.

Table 1: Anticancer Activity of Related Flavonoids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5,7,3',4'-Tetramethoxyflavone | - | α-glucosidase inhibition | 20.4 | [4] |

| Luteolin | Various cancer cells | MTT | Varies | [5] |

| Quercetin | Various cancer cells | MTT | Varies | [5] |

| M7 (a flavone) | SKOV (ovarian cancer) | MTT | 15.6 | [6] |

| M14 (a flavone) | HCT116 (colon cancer) | MTT | 4.6 | [6] |

Table 2: Anti-inflammatory Activity of Related Flavonoids

| Compound | Assay | Cell Line / System | Inhibition Metric | Value | Reference |

| M7 (a flavone) | 15-lipoxygenase inhibition | - | IC50 | 38.5 µM | [6] |

| Quercetin | Nitric Oxide Production | RAW 264.7 | IC50 | Varies | [7] |

| Luteolin | Nitric Oxide Production | RAW 264.7 | IC50 | Varies | [8] |

| Plant Extracts | Nitric Oxide Inhibition | RAW 264.7 | % Inhibition | Varies | [9][10] |

Experimental Protocols

This section details the methodologies for key experiments to screen the biological activity of this compound.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7, HepG2, or normal cell lines for toxicity comparison) in a 96-well plate at a density of 4,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 to 200 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader[11].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Note on Flavonoid Interference with MTT Assay: Some flavonoids can directly reduce MTT to formazan in the absence of cells, leading to false-positive results[5][8]. It is crucial to include control wells with this compound and MTT in cell-free media to account for any direct reduction.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS[9].

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with this compound for 24 hours[12].

-

Nitrite Measurement (Griess Assay):

-

Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity[7].

Investigation of Signaling Pathways: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways. For flavonoids, key pathways to investigate include MAPK and NF-κB.

Protocol for MAPK Pathway Analysis:

-

Cell Treatment and Lysis: Treat cells with this compound at selected concentrations and time points. Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding[13].

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key MAPK proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C[13][14][15][16].

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[13].

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[14].

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on pathway activation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

Flavonoids are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate these pathways.

Caption: Apoptosis signaling pathways potentially modulated by this compound.

Caption: NF-κB signaling pathway, a target for anti-inflammatory agents.

Experimental Workflow

The following diagram outlines a logical workflow for the biological activity screening of this compound.

Caption: A streamlined workflow for this compound biological activity screening.

Conclusion

This technical guide provides a foundational framework for the systematic screening of the biological activities of this compound. By employing the detailed protocols for cytotoxicity and anti-inflammatory assays, and further investigating the underlying molecular mechanisms through the analysis of key signaling pathways, researchers can effectively elucidate the therapeutic potential of this flavonoid. The provided visualizations of signaling pathways and experimental workflows serve as a practical reference for designing and executing a comprehensive screening strategy. Given the limited data on this compound, a thorough investigation following the principles outlined in this guide is warranted to unlock its potential in drug discovery and development.

References

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H18O8 | CID 171488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Assessment of Hymenoxin's Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Hymenoxin, a naturally occurring flavone, belongs to the flavonoid class of polyphenolic compounds, which are of significant interest in pharmacology due to their potential health benefits. Flavonoids are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation. The evaluation of these properties is a critical first step in the preclinical assessment of such compounds for therapeutic potential in oxidative stress-related pathologies.

This technical guide provides a comprehensive overview of the standard methodologies for characterizing the in vitro antioxidant potential of a compound such as this compound. It details the experimental protocols for key assays, offers templates for the systematic presentation of quantitative data, and includes visualizations of experimental workflows and underlying mechanisms to aid in conceptual understanding. While specific experimental data on this compound's antioxidant activity is not extensively available in published literature, this document outlines the established framework for conducting such an investigation.

Core In Vitro Antioxidant Assays

A multi-assay approach is essential for a thorough evaluation of a compound's antioxidant profile, as different assays reflect various mechanisms of antioxidant action. The following are foundational spectrophotometric and fluorometric assays recommended for the assessment of this compound.

Radical Scavenging Activity Assays

These assays measure the capacity of a compound to directly neutralize stable free radicals.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and rapid methods for screening antioxidant activity.[1][2][3] The DPPH radical is a stable free radical that shows a maximum absorbance at 515-517 nm.[3] In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's deep violet color fades to a pale yellow, resulting in a decrease in absorbance.[2]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with absorption maxima at 734 nm.[4][5] The addition of an antioxidant reduces the ABTS•+, leading to a decolorization of the solution. This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

Reducing Power Assays

These assays evaluate the ability of a compound to donate an electron.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form, which has an absorption maximum at 593 nm.[7][8] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidant.[7]

Lipid Peroxidation Inhibition Assays

Lipid peroxidation is a key event in cellular injury, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to a self-propagating chain reaction.[9] Assays for inhibiting this process are crucial for assessing the membrane-protective effects of a compound.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This method is widely used to measure the products of lipid peroxidation, particularly malondialdehyde (MDA). Lipid peroxidation is typically induced in a lipid-rich substrate (e.g., brain homogenate or liposomes) using an oxidizing agent like FeSO₄/ascorbate.[10] The MDA formed during peroxidation reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex with an absorbance maximum around 532 nm. A lower absorbance in the presence of the test compound indicates inhibition of lipid peroxidation.[9]

Reactive Oxygen Species (ROS) Scavenging Assays

These assays measure the ability of a compound to neutralize specific, highly reactive and biologically relevant oxygen species.

-

Hydroxyl Radical (•OH) Scavenging Assay: The hydroxyl radical is one of the most potent reactive oxygen species.[11] A common method for its generation in vitro is the Fenton reaction (Fe²⁺ + H₂O₂).[11][12] The scavenging activity can be measured by monitoring the degradation of a detector molecule, such as deoxyribose, or by using spin trapping techniques with electron spin resonance (ESR) spectroscopy.[12]

-

Superoxide Anion (O₂•−) Scavenging Assay: Superoxide radicals can be generated in vitro using systems like the hypoxanthine-xanthine oxidase system.[11] The amount of superoxide radical scavenged is often determined by monitoring the inhibition of the reduction of nitroblue tetrazolium (NBT) to formazan, which is a colored product.

Data Presentation

Quantitative results from antioxidant assays should be presented clearly to allow for direct comparison between the test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid, Quercetin). The most common metrics are the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the radicals or inhibit peroxidation by 50%) and Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: Template for Radical Scavenging and Lipid Peroxidation Inhibition Data

| Compound/Standard | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Lipid Peroxidation Inhibition IC₅₀ (µM) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Trolox | Experimental Value | Experimental Value | Experimental Value |

| Ascorbic Acid | Experimental Value | Experimental Value | N/A |

| Quercetin | Experimental Value | Experimental Value | Experimental Value |

Table 2: Template for Ferric Reducing Antioxidant Power (FRAP) Data

| Compound/Standard | FRAP Value (mM Fe²⁺ equivalents/mM) |

| This compound | Experimental Value |

| Trolox | Experimental Value |

| Ascorbic Acid | Experimental Value |

| Quercetin | Experimental Value |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the primary antioxidant assays.

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound and standard antioxidants (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound solution (or standard/blank).

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Mix and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The control well contains the solvent and DPPH solution, while the blank well contains the sample and methanol (without DPPH).

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value is determined by plotting the scavenging percentage against the concentration of this compound.

-

Protocol: ABTS Radical Cation Scavenging Assay

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[7]

-

Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

-

Dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[4][5]

-

-

Assay Procedure:

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC₅₀ value is determined from the dose-response curve.

-

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[7]

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of various concentrations of this compound solution (or standard/blank) to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.[4]

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve using known concentrations of FeSO₄·7H₂O.

-

The FRAP value of this compound is expressed as millimolar (mM) Fe²⁺ equivalents per millimole (or milligram) of the compound.

-

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and reaction mechanisms relevant to the in vitro antioxidant assessment of this compound.

Caption: General workflow for in vitro antioxidant capacity screening.

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. louis.uah.edu [louis.uah.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The correlation between active oxygens scavenging and antioxidative effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scavenging effects of phenolic compounds on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Hymenoxin: A Technical Guide for Researchers

Introduction

Hymenoxin, a member of the sesquiterpene lactone class of natural compounds, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound and its close structural analogs, helenalin and parthenolide. The focus is on the molecular mechanisms of action, quantitative analysis of its effects, and detailed experimental protocols for researchers in drug discovery and development.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound and related sesquiterpene lactones is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Helenalin, a representative sesquiterpenoid lactone, has been shown to directly target the p65 subunit of the NF-κB complex.[1][2] This interaction is thought to occur via Michael addition, an alkylation reaction with cysteine residues on the p65 subunit.[1] This covalent modification prevents the NF-κB complex from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory genes.

Parthenolide, another well-studied sesquiterpene lactone, also inhibits the NF-κB pathway, but its primary target is the IκB kinase (IKK) complex.[3][4] IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, parthenolide prevents the degradation of IκBα, thus keeping NF-κB in an inactive state in the cytoplasm.[3]

Quantitative Data on Anti-Inflammatory and Cytotoxic Effects

The following tables summarize the quantitative data on the inhibitory effects of helenalin and parthenolide on various cell lines and inflammatory markers. These values provide a benchmark for the potency of this class of compounds.

Table 1: IC50 Values for Helenalin

| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |

| T47D (Breast Cancer) | MTT Assay | 4.69 | 24 h | [1] |

| T47D (Breast Cancer) | MTT Assay | 3.67 | 48 h | [1] |

| T47D (Breast Cancer) | MTT Assay | 2.23 | 72 h | [1] |

Table 2: IC50 Values for Parthenolide

| Cell Line/Target | Assay | IC50 (µM) | Exposure Time | Reference |

| A549 (Lung Carcinoma) | MTT Assay | 4.3 | Not Specified | [5] |

| TE671 (Medulloblastoma) | MTT Assay | 6.5 | Not Specified | [5] |

| HT-29 (Colon Adenocarcinoma) | MTT Assay | 7.0 | Not Specified | [5] |

| HUVEC (Endothelial Cells) | MTT Assay | 2.8 | Not Specified | [5] |

| THP-1 (Monocytic Cells) | Cytokine Inhibition (IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18, NO) | 1.091 - 2.620 | 18 h | [6] |

| THP-1 (Monocytic Cells) | TLR4 Expression Inhibition | 1.373 | Not Specified | [6] |

| HCT-116 (p53+/+) (Colon Carcinoma) | Cytotoxicity | 17.6 ± 1.8 | 72 h | [7] |

| HCT-116 (p53-/-) (Colon Carcinoma) | Cytotoxicity | 41.6 ± 1.2 | 72 h | [7] |

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and related compounds.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[8][10]

-

Formazan Solubilization: Remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[8][10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[8][10]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[11][12][13][14]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compound (e.g., this compound) intraperitoneally or orally at various doses. A positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin), and a control group should receive the vehicle.

-

Induction of Edema: After a set time (e.g., 30 minutes), inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13][14]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

NF-κB Activity: Luciferase Reporter Assay

This cell-based assay quantifies the transcriptional activity of NF-κB.[15][16][17][18][19]

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A second plasmid containing a constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Compound Treatment and Stimulation: Treat the transfected cells with the test compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α at 20 ng/mL).[15]

-

Cell Lysis: After the stimulation period (e.g., 7 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[15]

-

Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence again.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

IKK Kinase Activity Assay

This assay measures the enzymatic activity of the IκB kinase (IKK) complex.[20][21][22][23][24]

Protocol:

-

Immunoprecipitation: Lyse cells treated with or without the test compound and an NF-κB stimulus. Immunoprecipitate the IKK complex from the cell lysates using an anti-IKKβ antibody.[22]

-

Kinase Reaction: Incubate the immunoprecipitated IKK complex with a recombinant GST-IκBα (1-55) substrate and [γ-32P]ATP in a kinase reaction buffer.[20]

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE and visualize the phosphorylated GST-IκBα by autoradiography.

-

Quantification: Quantify the band intensity to determine the level of IKK activity.